C.I. Food Blue 1-aluminum lake

Description

Nomenclature and Synonymous Designations in Academic Literature

In academic and industrial literature, C.I. Food Blue 1-aluminum lake is known by several synonymous designations. This can sometimes create confusion, so a clear understanding of its nomenclature is crucial for researchers.

| Nomenclature Type | Designation |

| C.I. Name | This compound |

| Synonyms | FD&C Blue No. 1 Aluminum Lake, Brilliant Blue FCF Aluminum Lake, C.I. Pigment Blue 63, Acid Blue 9-aluminum lake. fda.govtargetmol.comknowde.comcymitquimica.com |

| CAS Registry Number | 68921-42-6. fda.gov |

| E Number | E133 (for the base dye, Brilliant Blue FCF). atamanchemicals.com |

| INCI Name | CI 42090. knowde.com |

Historical Trajectories and Evolution of Research on Aluminum Lakes

The use of colorants in food and other products dates back centuries, with early examples derived from natural sources like vegetables and minerals. cravingsofafoodscientist.com The first synthetic dye, mauve, was discovered in 1856, which paved the way for the creation of a wide array of synthetic colorants from coal tar and, later, petroleum. cravingsofafoodscientist.comfda.gov

The concept of "laking," or precipitating a soluble dye with a metallic salt, has been a significant development in colorant technology. ewg.org This process enhances the stability of the dye, particularly its resistance to heat and light, and prevents it from bleeding in aqueous environments. cravingsofafoodscientist.comchemicalbook.com Aluminum lakes, specifically, have become widely used in the food, pharmaceutical, and cosmetic industries due to their approved safety and non-toxic nature. scielo.br

The regulation of these colorants has also evolved. In the United States, the Federal Food, Drug, and Cosmetic Act of 1938 required the certification of all color additives. cravingsofafoodscientist.com Following instances of adverse effects from certain colorants, the Color Additive Amendment of 1960 was passed, leading to a more rigorous evaluation of all color additives. cravingsofafoodscientist.com

Contemporary Significance of this compound in Applied Sciences Research

This compound is valued in research for its vibrant blue color, stability, and versatility. ontosight.ai Its insolubility makes it particularly useful in applications where color migration is undesirable.

In food science, research on this compound often focuses on its stability and application in various food matrices. Its insolubility makes it ideal for use in dry formulations like candy coatings and seasoned powders, as well as in high-fat systems like bakery products and ice creams. atamanchemicals.comdystar.com Research has shown that aluminum lakes, in general, exhibit better heat and light stability compared to their water-soluble counterparts. chemicalbook.com This property is crucial for maintaining the visual appeal of food products throughout their shelf life. atamanchemicals.com

Studies have also investigated the structural determination of subsidiary colors that may be present in commercial preparations of the lake. medkoo.com For example, one study identified a violet subsidiary color in a rejected batch of Food Blue No. 1 aluminum lake and determined its chemical structure. researchgate.net

The pharmaceutical industry utilizes this compound as a colorant in drug formulations, particularly for tablet coatings and capsules. smolecule.comresearchgate.net The use of colorants in pharmaceuticals serves several purposes, including improving the aesthetic appearance of the product, aiding in product identification, and potentially influencing the perceived efficacy of the therapy. researchgate.net

Research in this area focuses on the compatibility of the colorant with active pharmaceutical ingredients and other excipients. researchgate.net The insolubility of the lake is advantageous as it prevents the color from migrating into the tablet core or interacting with the active drug. researchgate.net The stability of the colorant under various storage conditions is also a key area of investigation. researchgate.net

This compound is a common ingredient in a wide range of cosmetic and personal care products, including eyeshadows, eyeliners, lipsticks, and hair dyes. atamanchemicals.comspecialchem.com Its vibrant and stable color makes it a popular choice for decorative cosmetics. specialchem.com

Research in this field explores the performance of the pigment in different cosmetic formulations. specialchem.com For instance, its fine particle size contributes to a consistent shade in products like compact powders and blushes. specialchem.com In hair coloring products, it is used as a direct dye in temporary and semi-permanent formulations. cosmileeurope.eu

Beyond its use as a colorant in consumer products, the base dye, Brilliant Blue FCF, has found applications in biological and medical research. Due to its non-toxic properties, it has been used as a biological stain for cell walls, bacteria, and fungal cells in acidic mediums. wikipedia.orgencyclopedia.pub It has also been utilized as a water tracer agent in environmental studies due to its ability to retain its color over long periods. wikipedia.org

While the aluminum lake itself is primarily used for its coloring properties, the research on its base dye highlights the broader scientific interest in the triarylmethane dye family to which it belongs. wikipedia.orgencyclopedia.pub

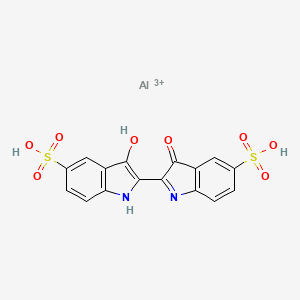

Structure

3D Structure of Parent

Properties

IUPAC Name |

aluminum;2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-3-oxoindole-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O8S2.Al/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14;/h1-6,17,19H,(H,21,22,23)(H,24,25,26);/q;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHYHTBURMMHBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=NC4=C(C3=O)C=C(C=C4)S(=O)(=O)O)O.[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10AlN2O8S2+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16521-38-3 | |

| Record name | C.I. Food Blue 1-aluminum lake | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016521383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Pigment Blue 63 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminium, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-1H-indole-5-sulfonic acid complex | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical Chemistry and Structural Elucidation in Research

Research on Post-Synthesis Validation and Purity Assessment Methodologies

Post-synthesis validation and purity assessment are critical steps in the manufacturing and quality control of C.I. Food Blue 1-aluminum lake. These methodologies ensure the compound's structural integrity, consistency, and conformity to regulatory standards. Research focuses on employing a suite of advanced analytical techniques to confirm the chemical structure, evaluate the crystalline nature, and quantify the presence of any impurities or residual reactants. Spectroscopic and chromatographic methods are fundamental to this process, providing detailed molecular and elemental information.

Structural verification techniques are essential for confirming the identity and integrity of the this compound. These methods provide evidence of the correct chemical structure, including the successful formation of the lake pigment by adsorbing the Brilliant Blue FCF dye onto the aluminum hydroxide (B78521) substrate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. In the analysis of this compound, FTIR is employed to verify the key chemical moieties of the Brilliant Blue FCF dye and to confirm its interaction with the alumina (B75360) substrate. The resulting spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the compound.

Research findings from FTIR analysis confirm the presence of characteristic functional groups of the triarylmethane dye structure. For instance, the strong absorption bands associated with the sulfonic acid groups (SO₃⁻) are a key identifier for the Brilliant Blue FCF molecule. Additionally, shifts in the spectral bands of these groups can indicate their interaction with the aluminum ions on the surface of the hydrated alumina substrate, confirming the formation of the lake pigment. The technique is instrumental in verifying the structural integrity of the dye after the laking process.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

|---|---|---|---|

| 3400 - 3200 | O-H Stretching | Al-OH (Hydrated Alumina) | Confirms the presence of the aluminum hydroxide substrate. |

| 1630 - 1600 | C=C Stretching | Aromatic Rings | Indicates the presence of the triarylmethane dye structure. |

| 1350 - 1300 | S=O Asymmetric Stretching | Sulfonic Acid Group (SO₃⁻) | Key identifier for the Brilliant Blue FCF dye. |

| 1200 - 1150 | C-N Stretching | Tertiary Amine | Confirms a key part of the dye's chromophore. |

| 1050 - 1000 | S=O Symmetric Stretching | Sulfonic Acid Group (SO₃⁻) | Further confirms the presence of the dye's solubilizing groups. |

X-Ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of materials. For this compound, XRD analysis is used to elucidate its crystal structure and assess its degree of crystallinity. The diffraction pattern, a plot of X-ray intensity versus the diffraction angle (2θ), serves as a fingerprint for the compound's solid-state arrangement.

The manufacturing process can influence the crystallinity of the final pigment, which in turn affects its physical properties such as opacity, dispersibility, and stability. XRD patterns can verify the intended crystalline phase and ensure the absence of significant amorphous, or non-crystalline, impurities. Research correlating XRD data with colorimetric properties helps in optimizing synthesis conditions to produce a pigment with consistent and desirable characteristics.

Table 2: Summary of X-Ray Diffraction (XRD) Analysis Findings

| Parameter | Description | Significance in Research |

|---|---|---|

| Diffraction Peaks | Characteristic angles (2θ) where constructive interference of X-rays occurs. | Provides a unique "fingerprint" for the crystalline structure of the lake. |

| Crystallinity | The degree of structural order in the solid. | Variations in crystallinity, which can be assessed by the sharpness and intensity of peaks, are correlated with the pigment's stability and color properties. |

| Amorphous Content | Lack of long-range atomic order, often seen as a broad hump in the XRD pattern. | Used to ensure the absence of undesirable amorphous impurities that could affect pigment performance. |

Quantitative methods are crucial for assessing the purity of this compound. These techniques accurately measure the concentration of the primary colorant and detect the presence of any residual unreacted intermediates, subsidiary dyes, or elemental contaminants.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the purity assessment of C.I. Food Blue 1 and its aluminum lake. It excels at separating the main Brilliant Blue FCF dye from subsidiary dyes and other organic impurities, such as unreacted intermediates from the synthesis process. The synthesis of Brilliant Blue FCF involves the condensation of 2-formylbenzenesulfonic acid with an aniline (B41778) derivative to form a leuco base, which is then oxidized. fao.org HPLC methods are designed to detect and quantify any remaining traces of these starting materials or by-products.

A common approach is reversed-phase HPLC, often coupled with a photodiode array (PDA) or diode array detector (DAD). nih.gov This setup allows for the separation of components based on their polarity and provides spectral information for each separated peak, aiding in identification. Validated HPLC methods have been successfully developed for the simultaneous determination of multiple aluminum lake dyes in complex matrices. nih.gov These methods demonstrate high accuracy, with good recovery rates and low limits of detection. nih.gov

Table 3: Typical HPLC Method Parameters for Aluminum Lake Dye Analysis

| Parameter | Typical Value / Description | Purpose |

|---|---|---|

| Technique | Reversed-Phase HPLC | Separates components based on hydrophobicity. |

| Column | Inertsil® ODS-3 or similar C18 column | The stationary phase where separation occurs. nih.gov |

| Mobile Phase | Gradient of aqueous buffer (e.g., ammonium (B1175870) acetate) and organic solvent (e.g., methanol (B129727)/acetonitrile) | The solvent that carries the sample through the column; a gradient allows for the separation of compounds with a wide range of polarities. |

| Detector | Photodiode Array (PDA) / Diode Array (DAD) | Monitors absorbance across a range of wavelengths, allowing for quantification and spectral confirmation of analytes. nih.gov |

| Analyte Detection | Residuals like 2-formylbenzenesulfonic acid, subsidiary dyes. | Ensures the final product meets purity specifications set by regulatory bodies. |

Atomic Absorption Spectroscopy (AAS) is a highly sensitive and selective analytical technique used for the quantitative determination of specific elements. analytik-jena.com In the context of this compound, AAS is the principal method for determining its elemental composition, particularly the aluminum content. The technique is also used to test for trace metal impurities, such as lead, to ensure the product complies with safety standards. fao.org

The methodology is based on the principle that atoms absorb light at characteristic wavelengths. unt.edu A sample of the aluminum lake is first digested and atomized, typically using a high-temperature flame or a graphite (B72142) furnace. unt.eduresearchgate.net A light source specific to the element being analyzed (e.g., an aluminum hollow-cathode lamp) is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of the element in the sample, according to the Beer-Lambert law. unt.edu This allows for precise quantification of the aluminum content, which is critical for verifying the correct formation and composition of the lake pigment. AAS is a mainstay for quality control in the food industry for analyzing elemental composition. analytik-jena.com

Table 4: Principles of Atomic Absorption Spectroscopy (AAS) for Elemental Analysis

| Component/Step | Description | Role in Analysis of this compound |

|---|---|---|

| Sample Preparation | The lake pigment is dissolved, often using acid digestion. | To release the aluminum and other elements into a solution suitable for analysis. |

| Atomization | The sample solution is introduced into a high-temperature source (e.g., flame, graphite furnace) to create free, ground-state atoms. unt.edu | Converts aluminum compounds into a cloud of individual aluminum atoms that can absorb light. |

| Light Source | A hollow-cathode lamp containing aluminum emits light at wavelengths characteristic of aluminum. | Provides the specific wavelength of light to be absorbed only by the target element, ensuring high selectivity. analytik-jena.com |

| Detection | A monochromator selects the specific analytical wavelength, and a detector measures the intensity of light after it passes through the atomized sample. | Measures the amount of light absorbed, which is then used to calculate the concentration of aluminum in the original sample. |

Quantitative Purity Assessment Methodologies

Identification and Characterization of Subsidiary Colors and Impurities in Commercial Preparations

Commercial preparations of this compound can contain small amounts of subsidiary colors and other impurities, which may arise from the starting materials or side reactions during the synthesis process. The identification and characterization of these components are essential for quality control.

Various chromatographic techniques are utilized to isolate subsidiary colors from the main component of this compound. Paper chromatography has been historically used to detect the presence of these minor colored components. For instance, a violet sub-spot was detected in a batch of Food Blue No. 1 aluminum lake during official inspections using paper chromatography, leading to its rejection semanticscholar.orgnih.gov.

High-performance liquid chromatography (HPLC) is a more advanced and widely used technique for the separation of these subsidiary colors researchgate.net. Preparative HPLC can be employed to isolate sufficient quantities of these minor components for further structural analysis researchgate.net. In one study, five subsidiary colors were identified in a commercial Brilliant Blue FCF product, with three major ones being successfully isolated for characterization researchgate.net. Another investigation focused on a magenta subsidiary color that was also isolated from a commercial batch of Food Blue No. 1 nih.gov.

The following table summarizes some of the subsidiary colors identified in C.I. Food Blue 1 preparations and the techniques used for their isolation.

| Subsidiary Color | Isolation Technique(s) |

| Violet Subsidiary Color (Sub-V) | Paper Chromatography, HPLC |

| Magenta Subsidiary Color | HPLC |

| Subsidiary Color C | Preparative HPLC |

| Subsidiary Color D | Preparative HPLC |

| Subsidiary Color E | Preparative HPLC |

Once isolated, the precise chemical structures of subsidiary colors and impurities are determined using a combination of advanced spectroscopic and chromatographic methods. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for this purpose semanticscholar.orgnih.govnih.gov.

In the case of the violet subsidiary color (Sub-V) isolated from a rejected batch of Food Blue No. 1 aluminum lake, its structure was elucidated using NMR and MS analyses, along with ion chromatography. The compound was identified as 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-hydroxyphenyl]methylio]benzenesulfonic acid semanticscholar.orgnih.gov. Similarly, the structure of an isolated magenta subsidiary color was determined to be the disodium (B8443419) salt of 2-[[4-[N-ethyl-N-(3-sulphophenylmethyl)amino]phenyl][4-oxo-2,5-cyclohexadienylidene]methyl]benzenesulphonic acid based on MS and NMR data nih.gov.

Further research has led to the identification of other subsidiary colors in Brilliant Blue FCF. Spectroscopic analyses revealed the structures of three major subsidiary colors (C, D, and E) as follows researchgate.net:

Subsidiary Color C: Disodium salt of 2-[[4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(4-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid.

Subsidiary Color D: Disodium salt of 2-[[4-[N-ethyl-N-(2-sulfophenylmethyl)amino]phenyl][4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid.

Subsidiary Color E: Sodium salt of 2-[[4-(N-ethylamino)phenyl][4-[N-ethyl-N-(3-sulfophenylmethyl)amino]phenyl]methylio]benzenesulfonic acid.

These detailed structural elucidations are critical for understanding the impurity profile of the color additive.

The quantification of subsidiary colors and other impurities is a key aspect of quality control for this compound. High-performance liquid chromatography (HPLC) is the primary method used for the quantitative analysis of these components semanticscholar.orgnih.gov.

For the violet subsidiary color (Sub-V), HPLC analysis determined its relative content to be as high as 39.5% in a rejected sample of Food Blue No. 1 aluminum lake. In other submitted samples of the same color additive, the relative contents of Sub-V were found to be in the range of 1.1% to 3.6% semanticscholar.orgnih.gov. In another study, HPLC analyses of 24 commercial batches of Food Blue No. 1 from three different manufacturers revealed that a magenta subsidiary color was present in concentrations ranging from 0.1% to 0.8%, with an average of 0.5% researchgate.net.

A study on various dessert confectioneries in Korea detected Brilliant Blue FCF (B1) and quantified its levels, with some samples exceeding the established standards. The limits of detection (LOD) and quantification (LOQ) for B1 were 0.003 mg/kg and 0.009 mg/kg, respectively researchgate.net.

The following table provides a summary of reported quantitative data for some subsidiary colors in C.I. Food Blue 1.

| Impurity | Analytical Method | Reported Concentration Range |

| Violet Subsidiary Color (Sub-V) | HPLC | 1.1% - 3.6% (in accepted samples); 39.5% (in a rejected sample) |

| Magenta Subsidiary Color | HPLC | 0.1% - 0.8% (average 0.5%) |

Development of Advanced Methods for Detection and Quantification in Complex Biological and Food Matrices

Ensuring food safety and monitoring human exposure requires sensitive and reliable analytical methods for the detection and quantification of this compound and its transformation products in various complex matrices such as food products and biological samples.

Ultraperformance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS) is a cutting-edge analytical technique that offers high resolution, sensitivity, and mass accuracy, making it well-suited for the identification and quantification of food dye transformation products in complex samples. This technique has been successfully applied to the quantitative analysis of Brilliant Blue FCF and its potential transformation products nih.gov. The high resolving power of TOF-MS allows for the accurate mass measurement of parent compounds and their metabolites, facilitating their identification.

Effective sample preparation is a critical step for the accurate analysis of this compound in complex matrices. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two commonly employed techniques for the extraction, cleanup, and pre-concentration of food dyes from food and biological samples.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of analytes from complex samples. For the analysis of aluminum lake dyes in chewing gum, a method involving extraction with 0.25 M NaOH, followed by cleanup using Oasis WAX solid-phase extraction cartridges, has been developed fao.org. This method demonstrated good recoveries for Brilliant Blue Al lake, ranging from 72.5% to 116.4% at different spiking levels fao.org.

Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating compounds based on their differential solubility in two immiscible liquid phases. In the analysis of aluminum lake dyes in chewing gum, LLE with dichloromethane (B109758) was used as a cleanup step after the initial extraction fao.org. Another approach for the simultaneous determination of Brilliant Blue FCF and Carmoisine in food samples utilized an aqueous two-phase system (ATPS) for extraction prior to spectrophotometric detection medilam.ac.ir. The optimization of LLE parameters such as the type and amount of polymer and salt, pH, and temperature is crucial for achieving high extraction efficiency medilam.ac.ir.

The optimization of these extraction techniques is essential to remove interfering matrix components and to concentrate the analyte of interest, thereby improving the sensitivity and reliability of the subsequent analytical determination.

Application of Photodiode Array Detection in HPLC for Multi-Dye Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a robust and extensively utilized analytical technique for the simultaneous separation, identification, and quantification of multiple dyes within complex mixtures. This methodology provides the high resolving power of HPLC with the significant advantage of acquiring full UV-Visible spectra for each analyte as it elutes from the chromatographic column. This spectral information enhances the certainty of peak identification and can be used to assess peak purity.

For the analysis of this compound, the analytical approach typically involves a sample preparation step to dissolve the soluble dye component, Brilliant Blue FCF, from the insoluble aluminum lake. The subsequent quantification of the Brilliant Blue FCF in solution allows for the determination of the amount of the original aluminum lake pigment in the sample.

A primary benefit of employing a PDA detector in multi-dye analysis is its capacity to monitor a wide range of wavelengths concurrently. This is especially advantageous when analyzing samples containing dyes with different colors and, consequently, different maximum absorption wavelengths (λmax). In the case of Brilliant Blue FCF, its characteristic maximum absorption is in the 620-630 nm range of the visible spectrum, which allows for its selective detection and quantification even in the presence of other colorants. researchgate.netresearchgate.net

Detailed Research Findings

Scientific literature provides detailed methodologies and validation data for the analysis of food dyes, including the soluble component of this compound, using HPLC with PDA detection. A notable study by Yang et al. developed and validated a rapid and straightforward HPLC-PDA method for the simultaneous determination of five aluminum lake dyes, including Brilliant Blue Al lake, in chewing gum. tandfonline.comnih.govresearchgate.netfao.org This research underscores the method's suitability for the accurate and reliable quantification of this compound in food products.

The general chromatographic conditions employed in such analyses are summarized below, reflecting common practices in the field.

The validation of the analytical method is crucial to ensure the reliability of the results. Key performance parameters from the study by Yang et al. for the analysis of five aluminum lake dyes, including Brilliant Blue Al lake, are presented in the following table. tandfonline.comnih.govresearchgate.netfao.org

These validation data demonstrate that HPLC-PDA is a highly effective and dependable method for the simultaneous analysis of this compound and other synthetic dyes in complex food matrices. The high correlation coefficient indicates excellent linearity over the tested concentration range, and the recovery and precision data confirm the accuracy and reproducibility of the method. The limits of detection and quantification are sufficiently low to enable the monitoring of these dyes at levels relevant to food safety and regulatory compliance.

Further research into the analysis of synthetic food dyes consistently highlights the utility of reversed-phase HPLC with C18 columns and mobile phases composed of an aqueous buffer, such as ammonium acetate, and an organic solvent like methanol or acetonitrile. The PDA detector remains the detector of choice for these applications due to its ability to provide spectral confirmation of the separated dyes.

Table of Compound Names

Environmental Fate and Ecotoxicology Research

Methodologies for Environmental Impact Assessment of Synthetic Dyes

The environmental impact assessment of synthetic dyes like C.I. Food Blue 1 involves a variety of methodologies designed to evaluate their potential harm to ecosystems. A cornerstone of ecotoxicological assessment is the use of standardized bioassays with representative aquatic organisms incdecoind.roresearchgate.net. These tests determine key toxicological endpoints, such as the median effective concentration (EC50) or the median lethal concentration (LC50). The EC50 is the concentration of a substance that causes a specific non-lethal effect (e.g., immobilization) in 50% of the test population over a defined period, while the LC50 measures the concentration that is lethal to 50% of the organisms incdecoind.roresearchgate.net.

Crustaceans, such as Daphnia magna (water flea), are frequently used in these acute toxicity tests due to their sensitivity to pollutants and their crucial role in freshwater food webs researchgate.net. The methodology involves exposing the organisms to a range of dye concentrations in a controlled laboratory setting and observing the effects over a set period, typically 48 hours incdecoind.ro. Beyond direct toxicity, assessments may also investigate the impact of dye degradation products, as these can sometimes be more hazardous than the parent compound incdecoind.roresearchgate.net. Advanced oxidation processes, like ozonation, are studied not only for their efficacy in color removal but also for the potential toxicity of the resulting by-products, which requires comparative ecotoxicity studies incdecoind.roresearchgate.netresearchgate.net.

Bioaccumulation Potential Studies in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which a chemical substance accumulates in an organism at a rate faster than it is lost. For C.I. Food Blue 1-aluminum lake, the potential for bioaccumulation concerns both the Brilliant Blue FCF dye and the aluminum substrate.

A literature review on the toxicological properties of Brilliant Blue FCF concluded that the dye does not accumulate in plants or animals nih.govmdpi.com. Studies on its metabolism show that the dye is poorly absorbed from the gastrointestinal tract, with the vast majority (around 95%) being excreted unchanged hpa.gov.tw. This low absorption rate suggests a minimal potential for the dye itself to bioaccumulate in organisms.

Regarding the aluminum component, studies sponsored by the food industry specifically on aluminum lakes have demonstrated that the aluminum is very poorly bioavailable iacmcolor.org. One study on FD&C Red No. 40 aluminum lake found the fractional uptake of aluminum in rats to be minuscule, at approximately 0.0008 iacmcolor.org. This low bioavailability indicates that the aluminum is not significantly absorbed by organisms and therefore has a very low potential to bioaccumulate from this source iacmcolor.orgiacmcolor.org. While some synthetic dyes in general can be bio-accumulative, the available evidence for Brilliant Blue FCF and its aluminum lake points toward a low risk in this regard nih.govnih.gov.

Ecotoxicity Assessments in Aquatic Ecosystems

Research indicates that the parent dye, Brilliant Blue FCF, has a low order of acute toxicity to aquatic organisms. Studies have shown it to be non-toxic to certain crustaceans at concentrations up to 100 mg/L incdecoind.roresearchgate.net. However, the environmental impact is complicated by the transformation of the dye in wastewater treatment processes or in the natural environment. Advanced oxidation processes like ozonation, while effective at decolorizing the dye, can produce by-products with significantly different toxicological profiles incdecoind.romdpi.com.

Standard acute toxicity tests have been performed on the planktonic crustacean Daphnia magna to evaluate the ecotoxicity of Brilliant Blue FCF. In these studies, aqueous solutions of the untreated dye revealed non-toxic effects. After 48 hours of incubation, even at concentrations up to 100 mg/L, only minor inhibitory or lethal effects (5-20%) were observed incdecoind.roresearchgate.net. The resulting 48-hour median effective concentration (EC50) was determined to be greater than 100 mg/L, indicating a low level of acute toxicity to this sensitive aquatic invertebrate incdecoind.roresearchgate.net.

Table 1: Acute Toxicity of Brilliant Blue FCF and its Ozonated By-Products to Daphnia magna

| Substance | Test Organism | Exposure Duration | Toxicity Endpoint (EC50) | Reference |

|---|---|---|---|---|

| Brilliant Blue FCF (Parent Compound) | Daphnia magna | 48 hours | > 100 mg/L | incdecoind.roresearchgate.net |

| Ozonated By-Products (50% vol. dilution) | Daphnia magna | 48 hours | 4.8 mg/L | incdecoind.ro |

While Brilliant Blue FCF itself shows low aquatic toxicity, its degradation by-products can be more hazardous. Ozonation is an effective method for removing the color of the dye from water, with studies showing over 90% efficiency incdecoind.roupb.ro. However, this process does not lead to complete mineralization and instead creates smaller organic by-products incdecoind.romdpi.com.

Comparative ecotoxicity studies have demonstrated that these ozonated by-products are significantly more toxic than the parent dye. In tests using Daphnia magna, ozonized solutions of Brilliant Blue FCF showed a toxicity that was 5 to 10 times higher than the untreated dye solutions incdecoind.ro. The 48-hour EC50 for a 50% diluted ozonized solution was found to be 4.8 mg/L, a value substantially lower than the >100 mg/L for the parent compound incdecoind.ro. Similar findings were reported in studies with other aquatic organisms, such as Artemia salina, where the ozonation by-products also exhibited greater ecotoxicity researchgate.netresearchgate.net. This highlights the critical importance of evaluating the entire lifecycle of a chemical, including its degradation products, when assessing environmental risk.

Research on Soil Transport and Sorption Dynamics

The behavior of Brilliant Blue FCF in terrestrial environments has been investigated, particularly in the context of its use as a tracer for water flow in soil nih.govnewschool.eduresearchgate.net. As a dominantly anionic molecule due to its sulfonic acid groups, Brilliant Blue FCF is not strongly adsorbed by the generally negatively charged surfaces of soil particles, which allows it to move with the water flow nih.govresearchgate.net.

However, sorption does occur and is influenced by both soil properties and the chemistry of the soil water. Field experiments have shown that the dye is retarded in its movement through soil when compared to conservative tracers like bromide, indicating some interaction with the soil matrix researchgate.net. Laboratory batch studies have been conducted to quantify this interaction, revealing that the sorption process can be described by the Langmuir isotherm model, which suggests that sorption occurs at specific sites on the soil particles newschool.eduresearchgate.net.

The adsorption of Brilliant Blue FCF to soil is a complex process influenced by factors such as soil pH, clay content, and the ionic strength of the soil solution newschool.eduresearchgate.net.

Batch sorption studies conducted with different soil types found that sorption was most significant in soil with a high clay content and a low pH newschool.eduresearchgate.net. The sorption capacity, as described by the Langmuir model, varied by over an order of magnitude between the tested soils. This indicates that soil composition is a primary factor controlling the dye's mobility.

Furthermore, the chemistry of the water affects adsorption. An increase in ionic strength was found to lead to a corresponding increase in the sorption of the dye. This is likely due to the compression of the electrical double layer on soil particles, which facilitates the approach and binding of the anionic dye molecules. The type of background cation (e.g., Ca²⁺ or K⁺) did not appear to influence the sorption process newschool.eduresearchgate.net.

Table 2: Langmuir Sorption Parameters for Brilliant Blue FCF in Different Soil Compositions

| Soil Type | Key Characteristics | Effect of Ionic Strength on Sorption | Sorption Isotherm Model | Reference |

|---|---|---|---|---|

| Soil with high clay content and low pH | Higher surface area, more potential binding sites | Increased sorption with increased ionic strength | Langmuir | newschool.eduresearchgate.net |

| Varied soil types | Sorption capacity ranged over one order of magnitude | Increased sorption with increased ionic strength | Langmuir | newschool.eduresearchgate.net |

Influence of Flow Velocity on Sorption Mechanisms

The sorption of this compound, an insoluble pigment, onto various environmental matrices such as sediments, soils, and sludge is significantly influenced by the hydrodynamic conditions of the surrounding fluid, primarily the flow velocity. While specific studies on this compound are limited, the principles of how flow velocity affects the sorption of particulate and sparingly soluble substances can be applied. Flow velocity impacts mass transfer, residence time, and the physical interaction between the pigment particles and sorbent surfaces.

In general, an increase in flow velocity can have a dual effect on sorption mechanisms. Initially, higher velocities can enhance the rate of mass transfer of the aluminum lake particles from the bulk solution to the surface of the sorbent (e.g., soil particles or activated sludge flocs). This is because increased turbulence reduces the thickness of the external boundary layer, which is often the rate-limiting step in the adsorption of pollutants from water. Studies on other adsorbates have shown that moving from static to dynamic conditions (laminar, transition, and turbulent regimes) generally increases the adsorption capacity and rate. For instance, research on the adsorption of sulfadiazine (B1682646) on marine sediments demonstrated a positive correlation between hydrodynamic intensity and adsorption capacity, with turbulent conditions showing the highest adsorption compared to static or laminar flows mdpi.com.

The nature of the sorbent material also plays a crucial role. For materials with a high affinity for the aluminum lake, the effects of increased flow velocity on desorption might be less pronounced. The sorption of Brilliant Blue FCF, the soluble dye component of the lake, has been noted to be influenced by soil composition and flow velocity, with a strong attraction to acidic soils due to its ionic charge and large size wikipedia.org. While the aluminum lake is a particulate, its surface chemistry will still govern its interaction with sorbents.

The following table summarizes the expected influence of flow velocity on the key processes involved in the sorption of this compound.

| Flow Velocity | External Mass Transfer | Particle-Sorbent Attachment | Desorption/Scouring | Overall Sorption Efficiency |

| Low (Laminar) | Diffusion-controlled, potentially slow | Favorable due to low shear forces | Minimal | Limited by slow mass transfer |

| Moderate (Transition) | Enhanced due to reduced boundary layer | Generally favorable | Low to moderate | Often optimal |

| High (Turbulent) | Significantly enhanced | Hindered by high shear forces | Increased likelihood | May decrease due to scouring effects |

Persistence and Degradation in Wastewater and Environmental Compartments

This compound is designed for stability, a property that contributes to its persistence in the environment. As an insoluble pigment created by precipitating the water-soluble dye Brilliant Blue FCF onto an aluminum hydroxide (B78521) substrate, its environmental fate is distinct from that of the soluble dye. The laking process enhances resistance to light and heat, which translates to lower degradation rates in environmental compartments.

The persistence of this compound is largely due to its insolubility in water, which limits its bioavailability and microbial degradation. While the soluble Brilliant Blue FCF dye is known to be poorly absorbed in the gastrointestinal tract and is largely excreted unchanged, its fate in wastewater and the environment has been the subject of several studies. Literature indicates that Brilliant Blue FCF degrades slowly in the environment and is resistant to short-term biodegradation by activated sludge microorganisms researchgate.netnih.gov. The complex aromatic structure of the dye is inherently recalcitrant.

When incorporated into the aluminum lake, the dye's stability is further enhanced. The aluminum hydroxide matrix protects the dye molecules from microbial attack and certain chemical reactions. The degradation of the lake would likely require the dissolution of the aluminum hydroxide, which is pH-dependent, or the breakdown of the dye molecule while still adsorbed to the substrate. The environmental impact of aluminum lakes is a consideration, as the release of aluminum into watercourses can be a concern reddit.com.

Studies on Photodegradation Mechanisms in Environmental Contexts

Photodegradation represents a significant pathway for the breakdown of dyes in the aquatic environment. Research on the photodegradation of C.I. Food Blue 1 has primarily focused on the soluble form, Brilliant Blue FCF. These studies provide insight into the potential mechanisms that might affect the aluminum lake, albeit at a slower rate due to the stabilizing effect of the laking process.

The photodegradation of Brilliant Blue FCF can occur through several mechanisms, including photolysis (direct degradation by UV radiation) and photocatalysis (degradation in the presence of a photocatalyst and a light source).

Direct Photolysis : Studies have shown that under UV radiation, Brilliant Blue FCF can be degraded. The process follows apparent first-order kinetics, but the efficiency is relatively low. One study noted that after 20 minutes of UV exposure, only 10% of the dye was degraded lew.ro.

Advanced Oxidation Processes (AOPs) : The degradation of Brilliant Blue FCF is significantly enhanced by AOPs such as the H₂O₂/UV system and the photo-Fenton reaction (Fe²⁺/H₂O₂/UV). These processes generate highly reactive hydroxyl radicals (•OH) that attack the chromophore of the dye, leading to decolorization and mineralization. The photo-Fenton process has been found to be superior to UV or UV/H₂O₂ treatment alone lew.robohrium.com.

Photocatalysis : Heterogeneous photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is an effective method for degrading Brilliant Blue FCF. In the presence of UV light, TiO₂ generates electron-hole pairs, which in turn produce reactive oxygen species that break down the dye molecule. Studies have demonstrated high degradation efficiency (up to 98%) of Brilliant Blue at laboratory scale using a TiO₂ photocatalyst mdpi.com. The degradation rate is influenced by factors such as the initial dye concentration, pH, and the intensity of the light source mdpi.com. More recent research has explored the use of nanocomposites like CuO-TiO₂ to enhance photodegradation under both UV and visible light electrochemsci.org.

For this compound, the photodegradation process would be more complex. The aluminum hydroxide substrate could potentially scatter incoming light, reducing the amount of radiation reaching the dye molecules. However, the surface of the aluminum hydroxide could also act as a site for photocatalytic reactions if it contains impurities or is appropriately modified. The degradation of the dye component within the lake structure would still likely proceed through the attack of reactive species on its aromatic rings, leading to the cleavage of the chromophore and eventual mineralization. The stability of the lake means that this process would be significantly slower compared to the soluble dye.

Impact on Wastewater Treatment Processes and Effluent Quality

The presence of this compound in wastewater can impact treatment processes and the quality of the final effluent. Due to its particulate and insoluble nature, the primary removal mechanism in conventional wastewater treatment plants (WWTPs) is physical separation through sedimentation in primary clarifiers or incorporation into the biomass (activated sludge) in secondary treatment, followed by settling.

The key impacts can be summarized as follows:

Sludge Bulking and Settling : High concentrations of inert, suspended solids like the aluminum lake can potentially interfere with the settling properties of activated sludge. While the aluminum hydroxide component is used as a coagulant in water treatment, its impact in a biological treatment system at high concentrations is less understood.

Inhibition of Microbial Activity : While Brilliant Blue FCF itself has shown low toxicity to microorganisms, the impact of the aluminum lake is not well-documented. High concentrations of any dye can reduce light penetration in biological treatment units like lagoons or ponds, which can affect photosynthetic organisms. However, in activated sludge systems, the primary concern would be any direct toxic or inhibitory effects on the microbial consortium. Studies on other dyes have shown that they can be toxic to the microorganisms responsible for biological treatment, although some microbial communities can acclimate to their presence metu.edu.trresearchgate.net.

Sludge Disposal : Since the majority of the aluminum lake removed during wastewater treatment will end up in the sludge, its presence can affect sludge disposal options. The concentration of aluminum and any persistent organic components of the dye in the sludge may be a consideration for land application or other disposal methods.

The table below outlines the potential effects of this compound on various stages of wastewater treatment.

| Treatment Stage | Potential Impact of this compound |

| Primary Treatment | Efficient removal through sedimentation due to its particulate nature. |

| Secondary (Biological) Treatment | - Adsorption onto activated sludge flocs. - Potential for interference with sludge settling at high concentrations. - Low biodegradability contributes to persistence. |

| Tertiary Treatment | Advanced filtration methods may be required for complete removal if not fully captured in earlier stages. |

| Effluent Quality | - Risk of color in final effluent if removal is incomplete. - Potential for aluminum content in the effluent. |

| Sludge Management | - Accumulation of the pigment in the sludge. - Potential limitations on sludge disposal due to aluminum and persistent dye components. |

Biological and Toxicological Research

In Vivo Toxicological Investigations in Animal Models

Chronic Toxicity and Carcinogenicity Assessments

Long-term dietary studies have been conducted to evaluate the chronic toxicity and carcinogenic potential of FD&C Blue No. 1 in rodent models. A lifetime toxicity and carcinogenicity study was performed using Charles River CD rats and CD-1 mice. nih.gov

In the rat study, which included an in utero phase, the compound was administered to the F0 generation at dietary concentrations of 0.0%, 0.1%, 1.0%, or 2.0%. nih.gov The subsequent F1 generation was exposed to the same dietary levels for up to 116 weeks for males and 111 weeks for females. nih.gov The primary adverse effects observed were a 15% decrease in terminal body weight and reduced survival in the high-dose female group compared to control groups. nih.gov

In the mouse study, Charles River CD-1 mice were fed dietary concentrations of 0.0%, 0.5%, 1.5%, or 5.0% for up to 104 weeks. nih.gov The results indicated no consistent or significant adverse effects related to the compound. nih.gov An unpublished study, however, suggested a potential link to kidney tumors in mice. peirsoncenter.com

| Animal Model | Study Duration | Dietary Concentrations | Key Findings | Reference |

|---|---|---|---|---|

| Charles River CD Rat | Up to 116 weeks | 0.0%, 0.1%, 1.0%, 2.0% | Decreased terminal body weight and survival in high-dose females. | nih.gov |

| Charles River CD-1 Mouse | Up to 104 weeks | 0.0%, 0.5%, 1.5%, 5.0% | No consistent, significant compound-related adverse effects. | nih.gov |

The chronic toxicity of Brilliant Blue FCF has been evaluated in canine models. In one study, Beagle dogs were administered the color additive in their diet for one year. nih.gov The study reported no significant clinical signs or gross or microscopic lesions that could be attributed to the consumption of the dye. nih.gov

In long-term studies with Osborne-Mendel rats, no compound-related effects on the weights or pathology of the heart, liver, spleen, testis, or kidney were reported. Similarly, the lifetime study in CD-1 mice did not find any consistent, significant compound-related adverse effects during pathological examinations. nih.gov However, some studies have noted that at high concentrations, triphenylmethane (B1682552) dyes like Brilliant Blue FCF can act as mitochondrial toxins and inhibit cellular respiration in vitro in rat liver and kidney mitochondria. researchgate.net

Genotoxicity and Mutagenicity Research

The genotoxic and mutagenic potential of Brilliant Blue FCF has been investigated through a series of in vitro and in vivo assays. While the dye was not found to be mutagenic in bacterial reverse mutation assays, some studies have indicated a potential for chromosomal damage in mammalian cells in vitro. nih.govhpa.gov.tw One study reported that Brilliant Blue FCF can have cytotoxic and genotoxic effects on cultured human lymphocytes, as evidenced by an increased frequency of micronuclei and a decreased mitotic index. nih.gov

Mouse Lymphoma TK+/- assay: The mutagenic activity of FD&C Blue No. 1 has been evaluated in the L5178Y TK+/- mouse lymphoma assay. This assay is capable of detecting a broad range of genetic alterations, including point mutations and chromosomal events. fda.gov Studies by Cameron et al. (1987) and a 2000 study by RCC Cytotest Cell Research GmbH investigated the dye's effect in this system. hpa.gov.tw

Salmonella/microsome system (Ames Test): The Ames test, which uses histidine-dependent strains of Salmonella typhimurium to detect gene mutations, has been widely used to assess the mutagenicity of food additives. nih.gov Multiple studies have evaluated Brilliant Blue FCF using this system. The consensus from these investigations is that the dye does not exhibit mutagenic activity in the Ames assay, both with and without metabolic activation. hpa.gov.tw

| Assay | Test System | Metabolic Activation (S9) | Result | Reference |

|---|---|---|---|---|

| Mouse Lymphoma TK+/- Assay | L5178Y mouse lymphoma cells | With and Without | Data available from specialized studies. | hpa.gov.tw |

| Salmonella/microsome system (Ames Test) | Salmonella typhimurium strains | With and Without | Negative | hpa.gov.tw |

In Vivo Assays for DNA Damage and Chromosomal Aberrations (e.g., micronucleus tests)

Research into the genotoxicity of C.I. Food Blue 1 and its parent compound, Brilliant Blue FCF, has included assessments of DNA damage and chromosomal aberrations. In vivo studies, which are conducted in living organisms, are critical for understanding the potential systemic effects of a substance.

One study reported that Brilliant Blue FCF caused DNA damage in rats when administered orally hpa.gov.tw. However, other studies have presented varied results. For instance, in an in vivo mouse micronucleus test, the drug minocycline, which contains FD&C Blue No. 1 aluminum lake as an inactive ingredient, was found not to be clastogenic (causing chromosomal damage) nih.gov. It is important to note this test was evaluating the active pharmaceutical ingredient, not the colorant itself.

While direct in vivo micronucleus test data on the aluminum lake is limited in the provided research, in vitro studies (conducted on cells in a laboratory setting) have shown genotoxic potential. In human lymphocyte cell cultures, increasing concentrations of Brilliant Blue FCF led to a statistically significant increase in micronucleus frequency hpa.gov.twnih.gov. These studies also observed a decrease in the mitotic index, suggesting cytotoxic (toxic to cells) effects hpa.gov.twnih.gov. The results from these in vitro assays indicate that Brilliant Blue FCF can have cytotoxic and genotoxic potential on human blood cells nih.gov.

Table 1: Summary of Genotoxicity and Cytotoxicity Findings for Brilliant Blue FCF in Human Lymphocytes (in vitro)

| Assay | Endpoint Measured | Observation with Increasing Concentration | Statistical Significance |

| Micronucleus Assay | Micronucleus Frequency | Increased | Significant (p<0.05) hpa.gov.twnih.gov |

| Mitotic Index | Cell Division Rate | Decreased | Significant (p<0.05) hpa.gov.tw |

| Replication Index | Cell Proliferation | Decreased | Noted hpa.gov.twnih.gov |

Neurotoxicity Research and Developmental Concerns

The potential for neurotoxicity is a significant area of investigation for food additives, as they may have the ability to cross the blood-brain barrier and affect the central nervous system mdpi.comnih.gov.

In Vitro Studies on Nerve Cell Development and Neurite Growth Inhibition

Preliminary in vitro research has raised questions about the potential effects of Brilliant Blue FCF on nerve cells cspi.org. Studies have found that the dye can inhibit the growth of neurites, which are projections from nerve cells that are essential for forming neural circuits nih.gov. This inhibition of nerve cell development in a laboratory setting suggests a potential for neurotoxicity nih.gov.

Investigation of Synergistic Interactions with Endogenous Compounds (e.g., L-glutamic acid)

In vitro studies have also suggested that Brilliant Blue FCF may act synergistically with the endogenous compound L-glutamic acid nih.gov. L-glutamic acid is an important neurotransmitter, and excessive amounts can be toxic to neurons. A synergistic interaction could potentially amplify the neurotoxic effects. Conversely, other research has shown that some derivatives of Brilliant Blue FCF may decrease neurotoxicity induced by compounds like β-amyloid mdpi.comnih.gov.

Implications for Brain Development, particularly in Early Life Stages (e.g., blood-brain barrier maturity)

The ability of Brilliant Blue FCF and its derivatives to cross the blood-brain barrier is a key factor in its potential to affect the central nervous system mdpi.comnih.gov. This is particularly concerning during early life stages when the blood-brain barrier is not yet fully mature, potentially allowing for greater penetration of substances into the brain mdpi.comucsf.edu. The permeability of the blood-brain barrier, combined with findings of in vitro neurotoxicity, underscores the need for further research into the potential developmental effects of this food colorant cspi.orgnih.gov.

Immunological and Hypersensitivity Reaction Studies

C.I. Food Blue 1 and Brilliant Blue FCF have been associated with immunological responses, specifically hypersensitivity reactions cspi.org. These are allergy-like reactions that can occur in a small number of individuals.

Reports indicate that Brilliant Blue FCF can induce allergic reactions in individuals with pre-existing moderate asthma encyclopedia.pub. It has also been reported to be an irritant to human skin hpa.gov.tw. For individuals with existing allergic conditions, oral exposure has been noted to potentiate their symptoms hpa.gov.tw.

Table 2: Reported Hypersensitivity and Allergic-Type Reactions to Brilliant Blue FCF

| Reaction Type | Affected System/Area | Reported Symptoms/Effects |

| Allergic Reaction | Respiratory | Worsened asthmatic symptoms researchgate.net |

| Hypersensitivity | General | Hives, rashes, itchy skin, chest tightness, flushing, difficulty breathing, severe headaches, facial swelling rupahealth.com |

| Irritation | Skin | Irritation, redness, pain hpa.gov.twresearchgate.net |

| Potentiation | Existing Allergies | Worsening of pre-existing allergy symptoms hpa.gov.tw |

Metabolism and Excretion Research

The metabolism and excretion of C.I. Food Blue 1-aluminum lake are primarily inferred from studies on its parent dye, Brilliant Blue FCF (FD&C Blue No. 1), and the aluminum substrate. The laking process, which renders the dye insoluble, significantly influences its biological fate, particularly its absorption.

Research indicates that the bioavailability of this compound is exceedingly low in healthy individuals. The parent dye, Brilliant Blue FCF, is a water-soluble triphenylmethane dye that is minimally absorbed from the gastrointestinal tract. nih.gov The aluminum lake form is even less bioavailable due to its insolubility. Studies on representative aluminum lake color additives provide strong evidence that the aluminum from these compounds is very poorly absorbed before excretion. iacmcolor.org For instance, a bioavailability study on FD&C Red No. 40 aluminum lake in rats found that the fractional uptake of aluminum was approximately 0.0008. iacmcolor.org

In healthy, ambulatory human subjects administered the parent dye (FD&C Blue No. 1) at a dose of 0.5 mg/kg, there was no detectable absorption of the dye in plasma samples collected over 8 hours. nih.gov However, the dynamic changes in critically ill patients, particularly those with compromised intestinal barrier integrity.

| Subject Group | Compound Administered | Findings on Absorption | Source |

| Healthy Human Volunteers | FD&C Blue No. 1 | No detectable absorption in plasma samples. | nih.gov |

| Healthy Animals | FD&C Blue No. 1 | Minimally absorbed from the gastrointestinal tract. | nih.gov |

| Rats | FD&C Red No. 40 Aluminum Lake | Fractional uptake of aluminum was extremely low (~0.0008), indicating very poor bioavailability. | iacmcolor.org |

Consistent with its poor absorption, the primary route of excretion for the parent dye, Brilliant Blue FCF, is through the feces. nih.gov It is estimated that approximately 96% of the ingested dye is excreted in fecal matter. nih.gov For the small fraction of the dye that may be absorbed, or if it is administered intravenously in animal studies, biliary and renal excretion pathways have been identified. nih.gov In animal models with intravenously administered FD&C Blue No. 1, about 90% is excreted in the bile, with the remaining 10% excreted in the urine. oatext.com Once absorbed, the dye can enter an enterohepatic cycle of biliary excretion and subsequent reabsorption in the gut. oatext.com

Summary of Excretion Pathways for FD&C Blue No. 1

Primary Pathway (Oral Ingestion): Fecal excretion (approx. 96%) due to minimal gastrointestinal absorption. nih.gov

Secondary Pathways (for absorbed fraction):

Biliary Excretion (approx. 90% of absorbed amount in animals). oatext.com

Urinary Excretion (approx. 10% of absorbed amount in animals). oatext.com

Food dyes, as xenobiotics, may be subject to metabolism by drug-metabolizing enzymes after ingestion and absorption. nih.gov However, research indicates that Brilliant Blue FCF (the parent dye of this compound) is not a significant substrate for key Phase I and Phase II enzymes. An in-vitro study investigated the interaction of several synthetic food dyes with specific enzymes and found that Brilliant Blue FCF was not a substrate for Cytochrome P450 2A6 (CYP2A6), a Phase I enzyme, nor for UDP-glucuronosyltransferase UGT1A6 and UGT2B7, which are Phase II enzymes. nih.gov This suggests that the dye undergoes low metabolic transformation in the body. nih.gov

Human Exposure Assessment and Health Implications Research

To ensure that exposure to food additives remains within safe limits, refined exposure assessments are conducted. A prominent methodology for calculating the estimated daily intake (EDI) of food colors like this compound involves a multi-step process. nih.gov

This process combines:

Actual Use Data: Information is gathered through industry surveys of food companies and color manufacturers to determine the typical and maximum concentration levels of the color additive in various food products. nih.gov

Food Consumption Data: Comprehensive national surveys, such as the National Health and Nutrition Examination Survey (NHANES), provide detailed data on the types and quantities of foods consumed by the population, including specific age groups. nih.govnih.gov

Refinement with Market Data: The assessment is further refined by incorporating data from market analysis firms that indicate the fraction of products within a specific food category that actually contain the color additive. nih.gov

By integrating these data sources, researchers can calculate the EDI for both average and high-intake consumers across different demographics and compare these exposure levels to the acceptable daily intake (ADI) to ensure a wide margin of safety. nih.gov

| Data Component | Description | Purpose in Exposure Assessment | Source |

| Industry Use Levels | Concentration of the color additive in various food products, collected via surveys. | To establish how much color is present in the food supply. | nih.gov |

| Food Consumption Surveys (e.g., NHANES) | Detailed records of food consumption patterns in a representative population sample. | To determine the quantity of specific foods containing the color that people eat. | nih.govnih.gov |

| Market Analysis Data | Data on the percentage of products in a food category that are colored with the additive. | To refine intake estimates for more realistic scenarios, avoiding overestimation. | nih.gov |

While C.I. Food Blue 1 and its parent dye are poorly absorbed in the healthy population, clinical reports have documented significant systemic absorption in a specific, vulnerable patient group: critically ill individuals receiving enteral (tube) feeding. oatext.comnih.govnih.gov For a period, FD&C Blue No. 1 was added to enteral nutrition formulations to help with the bedside detection of pulmonary aspiration. oatext.comnih.gov

This practice led to a series of case reports where patients, particularly those with sepsis or other conditions associated with increased intestinal permeability, exhibited systemic absorption of the dye. oatext.comnih.gov The consequences of this absorption were severe and included:

Visible discoloration of skin, urine, and other bodily fluids. oatext.com

Refractory shock and metabolic acidosis. nih.gov

Fatal outcomes. nih.govnih.gov

A survey of dietitians and physicians revealed that this complication was underreported. oatext.com In the cases analyzed, blue skin discoloration was significantly associated with death. oatext.com These findings prompted the U.S. Food and Drug Administration (FDA) to issue a Public Health Advisory in 2003, warning against the practice of coloring enteral feedings with the dye. oatext.com This specific clinical context highlights that in patients with a compromised gut barrier, the absorption dynamics of the dye are drastically altered, leading to health implications not observed in the general population. nih.govoatext.com

Research on Correlation with Behavioral Effects in Children (e.g., hyperactivity disorders)

The potential association between synthetic food dyes, including C.I. Food Blue 1 (also known as FD&C Blue No. 1 or Brilliant Blue FCF), and behavioral effects in children, such as hyperactivity, has been a subject of scientific investigation for several decades. Research in this area has explored whether the consumption of artificial food colorings (AFCs) is linked to adverse neurobehavioral outcomes.

A 2021 report from California's Office of Environmental Health Hazard Assessment (OEHHA) concluded that the consumption of synthetic food dyes can result in hyperactivity and other neurobehavioral problems in some children. berkeley.edu This comprehensive evaluation of existing studies noted that the FDA's current Acceptable Daily Intake levels for these dyes are based on older studies not designed to detect the types of behavioral effects observed in children. berkeley.edu

Reviews of clinical trials have found a statistically significant association between the intake of artificial food coloring and behavioral responses like hyperactivity and inattention. nih.gov One review of 27 clinical trials reported that 52% of them found such an association. nih.gov While many studies have examined mixtures of AFCs, making it difficult to isolate the effect of a single dye, the body of evidence suggests that a diet free of AFCs may lead to significant reductions in hyperactive behavior for some children. nih.govnih.gov

The mechanisms by which AFCs might influence behavior are not fully understood, but several hypotheses have been proposed. These include the potential for AFCs to cause nutritional deficiencies, trigger allergic reactions or histamine (B1213489) release, or alter neurotransmitter levels. nih.gov Specifically, C.I. Food Blue 1 has been noted for its ability to cross the blood-brain barrier, a characteristic that has prompted calls for more research into its neurotoxic potential in humans. nih.govnih.gov Studies in animal models have found that Blue No. 1 can affect neurodevelopment and hyperactive behavior. nih.gov

While some research suggests that AFCs are more of a public health concern than a primary cause of Attention-Deficit/Hyperactivity Disorder (ADHD), they may affect children's behavior regardless of an ADHD diagnosis. nih.gov The effect, though potentially small in individuals, could have an aggregated impact in settings like classrooms. nih.gov

Table 1: Summary of Research on Artificial Food Colorings (AFCs) and Child Behavior

| Study Type/Report | Key Findings | Potential Mechanisms Investigated | Citations |

| California OEHHA Report (2021) | Confirmed that consumption of synthetic food dyes can cause hyperactivity and other neurobehavioral issues in some children. | Not specified in source. | berkeley.edu |

| Review by Miller et al. | Reviewed 27 clinical trials; 52% found a statistically significant association between AFC intake and behavioral responses (hyperactivity, inattention). | Nutritional deficiencies, allergic reactions, altered neurotransmitter levels. | nih.gov |

| General Reviews of AFC Studies | Elimination diets excluding AFCs may lead to significant reductions in hyperactive behavior. AFCs may affect children regardless of an ADHD diagnosis. | Effects on nutrient levels, genetic vulnerability, changes in electroencephalographic beta-band power. | nih.govnih.gov |

| Animal Studies (Blue No. 1) | Found to affect neurodevelopment and hyperactive behavior in mice and rats. | Not specified in source. | nih.gov |

Skin Irritation and Sensitization Studies in Human Volunteers

Research into the dermal effects of C.I. Food Blue 1 and its aluminum lake variant has included studies on human volunteers to assess skin irritation and sensitization potential. These studies are crucial for understanding the safety of the compound when used in products that come into contact with the skin, such as cosmetics.

A study evaluated by the Scientific Committee on Cosmetic Products and Non-Food Products (SCCNFP) involved the application of a 5% aqueous solution of Brilliant Blue to the skin of 207 human volunteers under a covered patch for 48 hours. europa.eu The results indicated that moderate irritation occurred in 40 of the 207 participants. europa.eu

Significantly, the same report noted that identical tests were conducted with an insoluble Brilliant Blue complex, specifically the aluminum lake. In these tests, 14 volunteers exhibited responses similar to those seen with the aqueous solution. europa.eu This suggests that the aluminum lake form of the dye also has the potential to cause skin irritation in susceptible individuals.

While generally deemed safe for use on skin and hair, it is acknowledged that C.I. 42090 (the non-laked form) can cause irritation and redness in individuals who are allergic to dyes, leading to recommendations for patch testing products containing the ingredient. specialchem.comtypology.com Allergic contact dermatitis is an immunologic reaction that can be triggered by dermal contact with a skin allergen in a previously sensitized individual. nih.gov

Table 2: Human Skin Irritation Study with Brilliant Blue and its Aluminum Lake

| Test Substance | Concentration & Application | Number of Volunteers | Results | Citation |

| Brilliant Blue (Aqueous Solution) | 5% solution, 48-hour covered application | 207 | Moderate irritation in 40 volunteers | europa.eu |

| Brilliant Blue (Aluminum Lake) | Not specified, identical test conditions | Not specified | Similar irritation responses in 14 volunteers | europa.eu |

Table of Compound Names

| Common Name / Synonym | INCI Name | E Number | Color Index |

| FD&C Blue No. 1 Aluminum Lake | CI 42090 | E133 | This compound |

| Brilliant Blue FCF | CI 42090 | E133 | C.I. 42090 |

| Acid Blue 9 | CI 42090 | E133 | C.I. 42090 |

Advanced Mechanistic Studies in Biological Systems

Molecular Interactions in Biological Staining and Cellular Imaging

The vibrant color and fluorescent properties of Brilliant Blue FCF, the soluble dye component of C.I. Food Blue 1-aluminum lake, make it a valuable tool in biological research for visualizing cellular structures. Its utility as a biological stain stems from its ability to bind with specific cellular components. smolecule.com

Brilliant Blue FCF functions as a biological stain by interacting with and binding to specific components within cells, such as proteins and nucleic acids. smolecule.com When dissolved in an acidic medium, the dye has been effectively used to stain cell walls, bacteria, and fungal cells. encyclopedia.pubwikipedia.org The mechanism allows for the visualization of these structures under a microscope. smolecule.com An important characteristic of this dye in staining applications is that it does not appear to inhibit the growth of the microbial species being studied. encyclopedia.pubwikipedia.org While the precise nature of the binding is complex, it enables clear differentiation of cellular components for microscopic examination.

Brilliant Blue FCF has been successfully utilized as an innovative and inexpensive fluorescent stain for a variety of fungi and bacteria. researchgate.netnih.gov Studies have demonstrated its effectiveness in providing pronounced microbial cell fluorescence, making it a viable alternative to other stains like lactofuchsin and lactophenol blue. researchgate.net It has been used for the fluorescent staining of pathogenic and toxigenic microbes such as Fusarium granunearum and Escherichia coli O157:H7, as well as beneficial species like Trichoderma harzianum and Bacillus subtilis. researchgate.netnih.gov Its non-toxic nature is a significant advantage in these applications. nih.gov

Table 1: Applications of Brilliant Blue FCF in Biological Staining

| Target Organism/Component | Staining Technique | Key Findings | Source(s) |

| Fungal and Bacterial Cells | General Biological Stain (Acidic Medium) | Effectively stains cell walls without inhibiting microbial growth. | encyclopedia.pubwikipedia.org |

| Fusarium graminearum | Fluorescence Microscopy | Provides pronounced fluorescence for clear visualization. | researchgate.net |

| Escherichia coli O157:H7 | Fluorescence Microscopy | Serves as an effective and non-toxic fluorescent stain. | researchgate.netnih.gov |

| Trichoderma harzianum | Fluorescence Microscopy | Acts as a suitable alternative to traditional microbial stains. | researchgate.net |

| Bacillus subtilis | Fluorescence Microscopy | Shows clear fluorescence of microbial cells. | researchgate.netnih.gov |

Research on Purinergic Receptor Modulation and Cell Proliferation

Scientific investigations have revealed that Brilliant Blue FCF can modulate the activity of purinergic receptors, which play a crucial role in cellular proliferation and inflammation. This has led to research into its potential therapeutic applications, particularly in vascular medicine.

Brilliant Blue FCF has been identified as an antagonist of the purinergic P2X7 receptor. nih.gov Purinergic receptors are involved in various physiological processes, and their over-activation can contribute to pathological conditions. nih.gov By hindering these receptors, Brilliant Blue FCF can limit cellular proliferation. wikipedia.org The inhibitory effect of Brilliant Blue FCF on P2X7 receptors is thought to be the primary mechanism behind its ability to reduce certain injury-induced cellular responses. nih.govnih.gov This antagonistic action has been shown to be selective, with Brilliant Blue FCF inhibiting Panx1 channels, which are functionally linked to P2X7 receptors, at very low concentrations (IC50 of 0.27 µM) without significantly affecting the P2X7 receptor itself at concentrations up to 100 µM. deepdyve.com

Intimal hyperplasia, the abnormal thickening of the innermost layer of a blood vessel, is a primary cause of vein graft failure. nih.govrsc.org Research has demonstrated that Brilliant Blue FCF can inhibit the development of this condition. nih.govnih.gov In studies using cultured rat aortic smooth muscle cells, Brilliant Blue FCF inhibited migration and proliferation induced by platelet-derived growth factor, which are key cellular processes contributing to intimal hyperplasia. nih.gov

When applied during the preparation of vein grafts in a rabbit model and in an organ culture model using human saphenous veins, pretreatment with Brilliant Blue FCF significantly inhibited the subsequent development of intimal thickening. nih.govnih.gov In the human vein organ culture, grafts treated with 50 μM of the dye showed a significant reduction in intimal thickness compared to control grafts. nih.gov These findings suggest that incorporating Brilliant Blue FCF into the vein graft preparation process could be a potential therapeutic strategy to mitigate intimal hyperplasia and improve the outcomes of bypass surgery. nih.govnih.gov

Table 2: Research Findings on Brilliant Blue FCF and Intimal Hyperplasia

| Model System | Treatment | Key Findings | Impact | Source(s) |

| Cultured Rat Aortic Smooth Muscle Cells | Brilliant Blue FCF | Inhibited platelet-derived growth factor-induced cell migration and proliferation. | Cellular mechanism for IH inhibition established. | nih.gov |

| Rabbit Jugular-Carotid Interposition Model | Treatment with Brilliant Blue FCF at time of explantation. | Inhibited the subsequent development of intimal thickening in the vein graft. | In vivo efficacy demonstrated. | nih.govnih.gov |

| Human Saphenous Vein Organ Culture | Pretreatment with 50 μM Brilliant Blue FCF. | Significantly reduced intimal thickening compared to control grafts (56.66 ± 7.05 μm vs 119.2 ± 30.25 μm). | Potential for clinical therapeutic application. | nih.gov |

Specialized Research Applications and Methodological Advancements

Advanced Applications as a Dye Tracer in Solute Transport Studies

The soluble form of the dye, Brilliant Blue FCF, is extensively utilized as a tracer in hydrological and soil science research to visualize and understand the movement of water and solutes through soil. scribd.comcornell.edunih.gov Its distinct blue color provides a clear visual representation of flow paths, which is invaluable for both laboratory and field studies. nih.govsci-hub.se

Brilliant Blue FCF has been successfully employed to stain the flow paths of water within soil, allowing researchers to observe phenomena such as preferential flow, where water moves through a small volume of the soil matrix via macropores or other heterogeneous pathways. cornell.eduresearchgate.net This visualization is critical for understanding how contaminants and nutrients are transported through the subsurface. researchgate.net